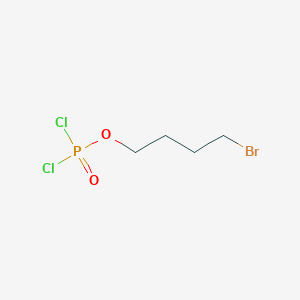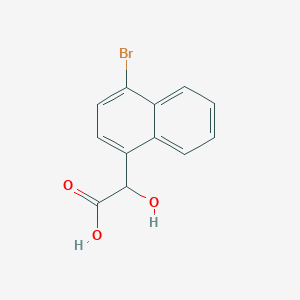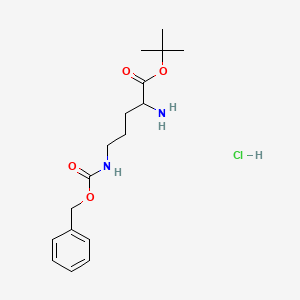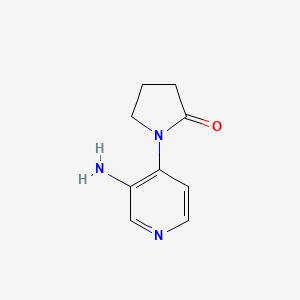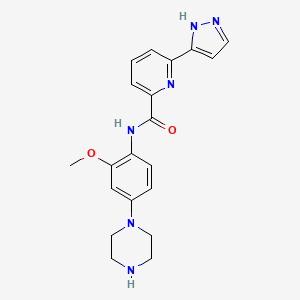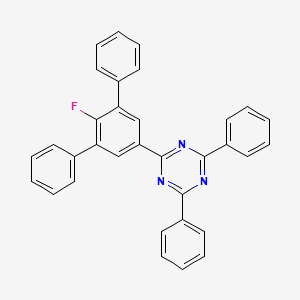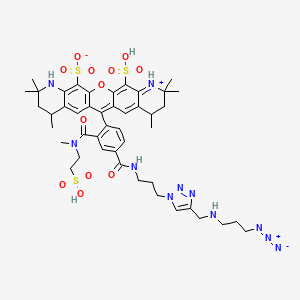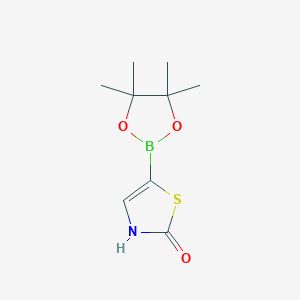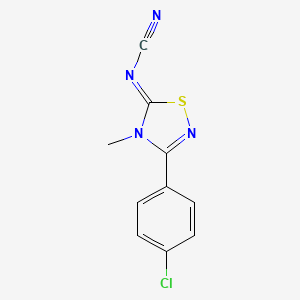![molecular formula C13H16F3NO3Si B13708336 [[6-Nitro-1-(trifluoromethyl)-2,3-dihydro-1-indenyl]oxy]trimethylsilane](/img/structure/B13708336.png)
[[6-Nitro-1-(trifluoromethyl)-2,3-dihydro-1-indenyl]oxy]trimethylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound is a member of the organosilicon family, characterized by the presence of silicon atoms bonded to organic groups. Organosilicon compounds are widely used in various industrial applications due to their unique chemical properties, such as thermal stability, hydrophobicity, and flexibility.
Preparation Methods
The synthesis of [[6-Nitro-1-(Trifluoromethyl)-2,3-Dihydro-1-Indenyl]Oxy]Trimethylsilane involves several steps. The preparation method typically starts with the formation of the indenyl intermediate, followed by the introduction of the nitro and trifluoromethyl groups. The final step involves the attachment of the trimethylsilane group to the indenyl moiety. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions . Industrial production methods for this compound are designed to be scalable and cost-effective, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
[[6-Nitro-1-(Trifluoromethyl)-2,3-Dihydro-1-Indenyl]Oxy]Trimethylsilane undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other nitrogen-containing functional groups.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The trimethylsilane group can be replaced by other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and strong acids or bases. .
Scientific Research Applications
[[6-Nitro-1-(Trifluoromethyl)-2,3-Dihydro-1-Indenyl]Oxy]Trimethylsilane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organosilicon compounds.
Biology: It is studied for its potential biological activity, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty polymers, coatings, and adhesives due to its unique chemical properties .
Mechanism of Action
The mechanism of action of [[6-Nitro-1-(Trifluoromethyl)-2,3-Dihydro-1-Indenyl]Oxy]Trimethylsilane involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the trifluoromethyl group can enhance the compound’s lipophilicity and stability. The trimethylsilane group provides steric protection and can influence the compound’s reactivity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
[[6-Nitro-1-(Trifluoromethyl)-2,3-Dihydro-1-Indenyl]Oxy]Trimethylsilane can be compared with other similar organosilicon compounds, such as:
[[6-Nitro-1-(Trifluoromethyl)-2,3-Dihydro-1-Indenyl]Oxy]Dimethylsilane: This compound has one less methyl group attached to the silicon atom, which can affect its reactivity and stability.
[[6-Nitro-1-(Trifluoromethyl)-2,3-Dihydro-1-Indenyl]Oxy]Triethylsilane: This compound has ethyl groups instead of methyl groups, which can influence its solubility and steric properties.
[[6-Nitro-1-(Trifluoromethyl)-2,3-Dihydro-1-Indenyl]Oxy]Phenylsilane: This compound has a phenyl group attached to the silicon atom, which can affect its electronic properties and interactions with other molecules .
These comparisons highlight the unique features of this compound, such as its specific combination of functional groups and their influence on its chemical behavior.
Properties
Molecular Formula |
C13H16F3NO3Si |
|---|---|
Molecular Weight |
319.35 g/mol |
IUPAC Name |
trimethyl-[[6-nitro-1-(trifluoromethyl)-2,3-dihydroinden-1-yl]oxy]silane |
InChI |
InChI=1S/C13H16F3NO3Si/c1-21(2,3)20-12(13(14,15)16)7-6-9-4-5-10(17(18)19)8-11(9)12/h4-5,8H,6-7H2,1-3H3 |
InChI Key |
XHAVOTFBUGEXIY-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)OC1(CCC2=C1C=C(C=C2)[N+](=O)[O-])C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Nitro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine](/img/structure/B13708259.png)
